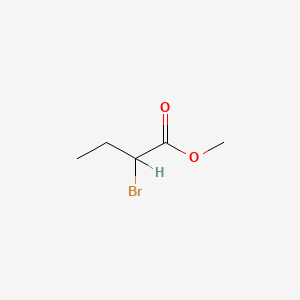

Methyl 2-bromobutyrate

Overview

Description

Methyl 2-bromobutyrate is an organic compound with the molecular formula C5H9BrO2. It is a colorless to light yellow liquid with a characteristic odor. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-bromobutyrate can be synthesized through the esterification of 2-bromobutyric acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process, where 2-bromobutyric acid and methanol are fed into a reactor containing a strong acid catalyst. The reaction mixture is then distilled to separate the desired ester from the reaction by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromobutyrate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom in this compound can be replaced by various nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different substituted products.

Reformatsky Reaction: this compound can participate in the Reformatsky reaction with zinc and carbonyl compounds to form β-hydroxy esters.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in an appropriate solvent.

Reduction: Lithium aluminum hydride in anhydrous ether.

Reformatsky Reaction: Zinc dust and carbonyl compounds in the presence of a suitable solvent.

Major Products:

Nucleophilic Substitution: Substituted butyrates.

Reduction: 2-bromobutanol.

Reformatsky Reaction: β-hydroxy esters.

Scientific Research Applications

Organic Synthesis

Methyl 2-bromobutyrate is widely used as a reagent in organic synthesis due to its ability to participate in nucleophilic substitution reactions and coupling reactions. It serves as a precursor for:

- Synthesis of Indene Derivatives : It has been employed in the Reformatsky reaction to synthesize racemic indene esters from 5-methoxy-1-indanone .

- Alkylation Reactions : The compound acts as an alkylating agent, facilitating the introduction of the butyrate group into various substrates .

Enzymatic Studies

This compound is utilized in biochemical studies to investigate enzyme specificity and catalysis. For instance, it has been studied as a substrate for haloalkane dehalogenases, which are enzymes that catalyze the dehalogenation of halogenated compounds . Research indicates that these enzymes exhibit enantioselectivity towards this compound, favoring the conversion of the R enantiomer over the S enantiomer, with an E value of 105 .

Drug Development

The compound has potential applications in drug development due to its biological properties:

- Anticancer Research : this compound has shown antiproliferative effects on cancer cells in vitro, making it a candidate for further investigation as a lead compound for anticancer therapies.

- Anti-inflammatory Properties : It has been noted for its ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Environmental and Industrial Applications

This compound is also relevant in environmental chemistry:

- Bioremediation : Its reactivity allows it to be used in bioremediation processes to degrade halogenated pollutants .

- Pesticide Intermediates : The compound serves as an intermediate in the synthesis of various agrochemicals and pesticides .

Case Study 1: Enantioselective Catalysis

A study focused on the enzymatic resolution of this compound demonstrated how mutations in haloalkane dehalogenases could enhance their enantioselectivity. This research highlighted the importance of molecular interactions and enzyme design in achieving desired catalytic outcomes .

Case Study 2: Anticancer Activity

Another investigation explored the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that this compound could induce apoptosis in cancer cells, warranting further exploration into its mechanisms and potential therapeutic applications.

Mechanism of Action

The mechanism of action of methyl 2-bromobutyrate primarily involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to the formation of various substituted products. The ester group can also undergo hydrolysis or reduction, further expanding its reactivity profile .

Comparison with Similar Compounds

- Methyl α-bromoisobutyrate

- Ethyl 2-bromobutyrate

- Methyl 2-bromopropionate

- Methyl 2-bromo-2-butenoate

- 2-Bromo-2-methylpropionic acid

Comparison: Methyl 2-bromobutyrate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. For instance, methyl α-bromoisobutyrate and ethyl 2-bromobutyrate have similar reactivity but differ in their ester groups, which can influence their solubility and reactivity in different solvents .

Biological Activity

Methyl 2-bromobutyrate (CAS No. 3196-15-4) is an organic compound that has garnered attention for its diverse biological activities and applications in chemical synthesis. This article explores its biochemical properties, enzymatic interactions, and potential therapeutic uses, supported by relevant data and case studies.

This compound is a colorless to straw-colored liquid with a sharp odor. It is soluble in water and has a higher density than water, making it a unique compound for various chemical reactions. The molecular formula is , and it is classified as an alkylating agent, which means it can introduce alkyl groups into other molecules, thereby modifying their chemical behavior and biological activity .

Enzymatic Interactions

This compound has been studied for its interactions with various enzymes, particularly haloalkane dehalogenases. These enzymes catalyze the hydrolysis of haloalkanes, which includes bromoalkanes like this compound. Research indicates that this compound exhibits low to medium selectivity when interacting with certain enzymes, such as DatA, which is known for its enantioselectivity towards brominated compounds .

Table 1: Enzyme Kinetics of this compound

| Enzyme | Substrate | (mM) | (s) | Enantioselectivity (E) |

|---|---|---|---|---|

| DatA | This compound | Not specified | Not specified | Not detected |

| DbjA | This compound | Not specified | High | Significant |

The enantioselectivity of DbjA was notably high for certain substrates, indicating that while this compound may not be the most favorable substrate for these enzymes, it still plays a role in studying enzyme mechanisms and selectivity .

Toxicological Profile

This compound is classified as hazardous due to its potential to cause severe skin burns and eye damage upon contact. It also poses risks through inhalation and ingestion, leading to respiratory irritation and systemic toxicity . The compound's safety data sheet emphasizes the need for protective measures when handling this substance.

Table 2: Toxicological Effects of this compound

| Exposure Route | Effect |

|---|---|

| Skin Contact | Causes severe burns |

| Eye Contact | Causes serious eye damage |

| Inhalation | Respiratory irritation |

| Ingestion | Severe damage to mucous membranes |

Pharmaceutical Synthesis

This compound has been utilized in the synthesis of various pharmaceuticals and bioactive compounds. Its ability to act as an alkylating agent makes it valuable in producing intermediates for drugs. For instance, it has been employed in the synthesis of certain amino acids and vitamins .

Biocatalysis Research

Research has shown that this compound can be used as a substrate in biocatalysis studies aimed at enhancing the efficiency of enzyme-catalyzed reactions. Studies involving the enzyme DbjA have demonstrated its capability to resolve racemic mixtures of brominated alkanes, showcasing the potential for developing selective biocatalysts for industrial applications .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Methyl 2-bromobutyrate relevant to laboratory handling?

this compound (CAS 3196-15-4) is a halogenated ester with the molecular formula C₅H₉BrO₂ (MW: 181.03). Key properties include:

| Property | Value | Relevance to Lab Handling |

|---|---|---|

| Boiling Point | 171.0 ± 0.0 °C (760 mmHg) | Dictates distillation conditions |

| Density | 1.4 ± 0.1 g/cm³ | Informs solvent layering in extractions |

| Flash Point | 68.3 ± 0.0 °C | Critical for flammability precautions |

| GHS Hazard Codes | H225 (flammable), H315 (skin irritation) | Requires ventilation and PPE compliance |

These properties necessitate storage in airtight containers away from ignition sources and the use of gloves, goggles, and respiratory protection during handling .

Q. What are the standard synthetic routes for preparing this compound in academic research?

The compound is typically synthesized via esterification of 2-bromobutyric acid with methanol under acidic catalysis. A nucleophilic substitution approach using methyl esters and brominating agents (e.g., PBr₃) is also common. Key steps include:

- Reflux conditions : 12–24 hours at 60–80°C.

- Purification : Distillation under reduced pressure (e.g., 148–150°C at 0.25 mbar) to isolate the product.

- Yield optimization : Monitoring reaction completion via TLC or GC-MS .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- PPE : Gloves, chemical goggles, and flame-resistant lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Emergency protocols : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can this compound be optimized as a precursor in radiopharmaceutical synthesis (e.g., 2-¹⁸F-FBA)?

this compound serves as a precursor for 2-¹⁸F-fluorobutyric acid (2-¹⁸F-FBA), a PET/CT imaging agent. Optimization strategies include:

- Radiolabeling : Nucleophilic substitution with ¹⁸F⁻ at 100–120°C in anhydrous dimethyl sulfoxide (DMSO).

- Purification : HPLC with C18 columns (acetonitrile/water gradient) to isolate 2-¹⁸F-FBA.

- Yield improvements : "Column hydrolysis method" reduces synthesis time to 27 min with 41 ± 3.7% radiochemical yield (uncorrected) .

Q. What methodologies are employed to analyze reaction mechanisms involving this compound in nucleophilic substitution reactions?

- Kinetic studies : Monitor reaction progress via ¹H NMR or IR spectroscopy to track bromine displacement.

- Isotopic labeling : Use ²H or ¹³C isotopes to trace regioselectivity in alkylation reactions.

- Computational modeling : DFT calculations (e.g., Gaussian software) to predict transition states and activation energies .

Q. How does this compound function as an alkylating agent in the synthesis of N-substituted 2-methylnaphthylamides for fungicidal applications?

In fungicide synthesis, this compound reacts with 2-methylnaphthylamine under basic conditions (NaHCO₃) at 120–125°C for 18 hours. The bromine atom acts as a leaving group, enabling nucleophilic attack by the amine to form a C–N bond. Key considerations:

- Side-product mitigation : Use excess sodium bicarbonate to neutralize HBr byproducts.

- Purification : Vacuum distillation or column chromatography to isolate the target amide (e.g., 79.5% yield achieved in BASF protocols) .

Q. What strategies mitigate side reactions when using this compound in polymer chemistry (e.g., ATRP initiators)?

In atom transfer radical polymerization (ATRP), this compound acts as an initiator. To suppress premature termination or chain transfer:

- Catalyst selection : Cu(I)/ligand systems (e.g., PMDETA) enhance control over polymer molecular weight.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize radical intermediates.

- Temperature control : Reactions conducted at 60–80°C balance initiation efficiency and side-reaction minimization .

Properties

IUPAC Name |

methyl 2-bromobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-3-4(6)5(7)8-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQQDNMQADCHGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863122 | |

| Record name | Butanoic acid, 2-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3196-15-4 | |

| Record name | Butanoic acid, 2-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3196-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2-bromo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003196154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3196-15-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-bromo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-bromobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.